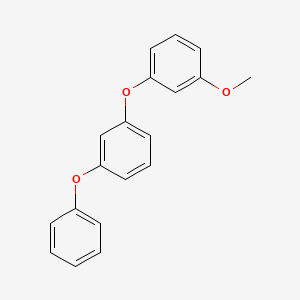

Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Description

Contextualization of Aryloxy Ethers and Oligo(phenylene oxide) Analogues in Contemporary Chemical Science

Aryloxy ethers, characterized by an oxygen atom linking two aromatic rings, form the basic structural unit of oligo(phenylene oxide)s. These larger molecules, consisting of repeating phenoxy units, are noted for their exceptional thermal and chemical stability. chemassociates.com Polyphenyl ethers (PPEs), a closely related class, are utilized as high-performance lubricants and heat transfer fluids in extreme environments, such as in the aerospace and nuclear industries, owing to their high resistance to heat, oxidation, and radiation. chemassociates.comwikipedia.org The inherent stability of the ether linkage and the aromatic rings provides a robust molecular framework, making these compounds intriguing subjects for materials science and supramolecular chemistry. entecpolymers.com

Historical Development and Evolution of Synthetic Strategies for Complex Aromatic Ethers

The synthesis of complex aromatic ethers has a rich history, with two primary reactions forming the bedrock of modern methodologies: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing ethers. byjus.comwikipedia.org It typically involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org While historically significant for proving the structure of ethers, its application to the synthesis of diaryl ethers is limited because aryl halides are generally unreactive towards nucleophilic substitution. wikipedia.org However, modern iterations of this reaction have expanded its utility, particularly in the protection of alcohol functional groups during complex total syntheses. masterorganicchemistry.com

The Ullmann condensation , first reported by Fritz Ullmann in 1905, became the classical method for synthesizing diaryl ethers. nih.gov This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide, often requiring harsh conditions such as high temperatures and stoichiometric amounts of copper. nih.govproquest.com Over the past few decades, significant advancements have been made to overcome these limitations. The development of homogeneous copper catalysts with bidentate ligands has allowed the reaction to proceed under much milder conditions with a greatly expanded substrate scope. proquest.com Furthermore, recent developments have even explored transition-metal-free Ullmann-type reactions, offering more sustainable synthetic routes. rsc.org

These methodological advancements have been pivotal, enabling the synthesis of increasingly complex multi-aromatic ether systems with high precision and efficiency.

Significance of the Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- Scaffold for Advanced Chemical Exploration

The specific structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- presents a unique combination of features that make it a compelling target for advanced chemical research.

The molecule consists of a central benzene ring substituted at the 1 and 3 positions with a 3-methoxyphenoxy group and a phenoxy group, respectively. This meta-substitution pattern, along with the ether linkages, imparts significant conformational flexibility. The oxygen linkages allow for rotation of the various phenyl rings, preventing the molecule from being overly rigid. chemassociates.com This flexibility is a key characteristic of polyphenyl ethers, contributing to their low melting points relative to their high molecular weights. chemassociates.com

The presence of the methoxy (B1213986) group introduces an element of asymmetry and alters the electronic properties of the adjacent phenyl ring. The conformational analysis of such multi-aromatic ethers is complex, with the molecule likely adopting a non-planar, twisted conformation in its ground state to minimize steric hindrance between the aromatic rings. This three-dimensional structure is crucial for its potential applications, influencing its packing in the solid state and its interaction with other molecules.

The structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is inherently modular. The peripheral phenyl rings can be functionalized to introduce a variety of chemical groups, allowing for the construction of larger, more complex molecular architectures. This "building block" approach is a cornerstone of modern synthetic chemistry, enabling the systematic development of molecules with tailored properties. mdpi.comnih.gov For example, the terminal rings could be halogenated to serve as handles for further cross-coupling reactions, or functionalized with polar groups to influence solubility and self-assembly behavior. This modularity makes the scaffold a versatile platform for creating novel materials, including polymers, dendrimers, and macrocycles with specific functions. researchgate.net

Current Research Landscape and Emerging Trends for Multi-Aromatic Ether Systems

Current research into multi-aromatic ether systems is expanding beyond their traditional use as lubricants. Scientists are exploring their potential in a variety of high-technology fields:

Advanced Polymers: Polyphenylene ether (PPE), also known as poly(p-phenylene oxide) (PPO), is a high-performance thermoplastic with excellent heat resistance, dimensional stability, and low moisture absorption. entecpolymers.com It is often blended with other polymers to improve their properties and is used in electrical and electronic components. entecpolymers.com

Optical and Electronic Materials: The high refractive index and optical clarity of polyphenyl ethers make them suitable for optical applications. photonics.com Oligo(phenylene ethynylene)s, which share structural similarities, are being investigated for their electronic and sensing properties. acs.orgmdpi.com The ability to tune the electronic properties of these conjugated systems through synthetic modification is a key area of research. researchgate.net

Medicinal Chemistry: The aromatic ether motif is present in numerous biologically active molecules and pharmaceuticals. alfa-chemistry.comjocpr.com The rigid yet flexible nature of these scaffolds can be advantageous for binding to biological targets. jocpr.com The modular nature of compounds like Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- allows for the creation of libraries of related compounds for drug discovery programs. chemrxiv.org

Scope and Objectives of Focused Research on Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Focused research on Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would aim to fully characterize its fundamental properties and explore its potential as a molecular building block. Key objectives would include:

Development of Efficient Synthetic Routes: Optimizing the synthesis of the target molecule and its derivatives using modern coupling methodologies.

Comprehensive Physicochemical Characterization: Detailed analysis of its thermal, optical, and electronic properties.

Conformational Analysis: Elucidating its preferred three-dimensional structure through a combination of spectroscopic techniques and computational modeling.

Exploration of Functionalization Chemistry: Investigating the reactivity of the aromatic rings to attach various functional groups, thereby demonstrating its utility as a modular precursor.

Evaluation in Target Applications: Designing and synthesizing derivatives for potential use in materials science, such as high-refractive-index polymers or components for electronic devices.

By systematically addressing these objectives, the scientific community can unlock the full potential of this and related multi-aromatic ether scaffolds.

Data Tables

Table 1: Calculated and Predicted Properties of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆O₃ | Calculated |

| Molecular Weight | 292.33 g/mol | Calculated |

| Monoisotopic Mass | 292.10994 Da | Calculated |

| XlogP3 | 4.9 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

Table 2: Physicochemical Properties of the Related Compound 1,3-Bis(3-phenoxyphenoxy)benzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₂₂O₄ | |

| Molecular Weight | 446.49 g/mol | |

| Appearance | White to off-white powder | Experimental |

| Melting Point | 103-106 °C | Experimental |

| Boiling Point | 565.8±45.0 °C | Predicted |

| Density | 1.25±0.1 g/cm³ | Predicted |

| Thermal Stability | High |

Structure

3D Structure

Properties

CAS No. |

63549-10-0 |

|---|---|

Molecular Formula |

C19H16O3 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

1-methoxy-3-(3-phenoxyphenoxy)benzene |

InChI |

InChI=1S/C19H16O3/c1-20-16-9-5-10-17(13-16)22-19-12-6-11-18(14-19)21-15-7-3-2-4-8-15/h2-14H,1H3 |

InChI Key |

WBPQKMMBWADJQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC(=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Synthesis Innovations for Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Strategic Retrosynthetic Analysis for Convergent and Divergent Pathways

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For an unsymmetrical diaryl ether like Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy-, two primary strategic approaches can be envisioned: convergent and divergent (or linear) pathways.

Convergent Pathway: A convergent approach aims to synthesize the molecule by coupling two or more fragments of similar complexity in the later stages of the synthesis. For the target molecule, this would involve disconnecting both C-O ether bonds linked to the central benzene ring. This leads to three primary synthons: a resorcinol (B1680541) dianion equivalent, a phenyl cation equivalent, and a 3-methoxyphenyl (B12655295) cation equivalent.

Synthetic Route: This strategy could theoretically be realized in a one-pot reaction by coupling resorcinol with both a phenyl halide (e.g., bromobenzene) and a 3-methoxyphenyl halide (e.g., 1-bromo-3-methoxybenzene) under dual catalytic conditions. However, this approach poses a significant challenge in controlling selectivity, as it would likely yield a statistical mixture of three products: the desired unsymmetrical ether and two symmetrical side products, 1,3-diphenoxybenzene (B1666200) and 1,3-bis(3-methoxyphenoxy)benzene. Achieving high selectivity would require a sophisticated catalytic system capable of differentiating between the two aryl halides.

Divergent (Linear) Pathway: A divergent, or linear, pathway involves a stepwise construction of the target molecule. This approach offers superior control over regioselectivity. The retrosynthetic disconnection involves breaking one C-O bond at a time.

Route A: Disconnection of the bond between the central ring and the phenoxy group first. This leads to the intermediate 3-(3-methoxyphenoxy)phenol, which can be further disconnected to resorcinol and a 3-methoxyphenyl halide.

Route B: Disconnection of the bond connected to the 3-methoxyphenoxy group first. This retrosynthetic step yields 3-phenoxyphenol (B1222215) and a 3-methoxyphenyl halide. The 3-phenoxyphenol intermediate is derived from resorcinol and a phenyl halide.

Both linear pathways are generally preferred for unsymmetrical diaryl ethers as they avoid the formation of statistical mixtures. The synthesis of the mono-etherified resorcinol intermediate is a critical step, a process known as the desymmetrisation of resorcinol. uea.ac.ukresearchgate.net This stepwise approach ensures that each aryl group is installed in a controlled manner, leading to a cleaner reaction profile and simplifying purification.

Transition Metal-Catalyzed Cross-Coupling Approaches

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance under mild conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This methodology has been successfully extended to the formation of C-O bonds, providing a powerful and versatile alternative to the copper-catalyzed Ullmann reaction for synthesizing diaryl ethers. organic-chemistry.org The reaction couples an alcohol or phenol (B47542) with an aryl halide or triflate, mediated by a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle is believed to proceed via:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The phenoxide displaces the halide on the palladium center.

Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the Pd(0) catalyst.

This method is highly effective for synthesizing unsymmetrical diaryl ethers and can be applied to the target molecule's linear synthesis. For example, 3-phenoxyphenol can be coupled with 1-bromo-3-methoxybenzene using a suitable Pd/ligand system. The choice of ligand is crucial for the reaction's success and often involves bulky, electron-rich phosphines.

Key parameters for a successful Buchwald-Hartwig C-O coupling are summarized in the table below, based on representative literature findings.

| Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Scope | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-110 | Coupling of phenols with aryl bromides/iodides | wikipedia.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/t-BuOH | 80-110 | General for aryl halides and phenols | nih.gov |

| Pd(OAc)₂ | CyPF-tBu | LiHMDS / CsF | Toluene | 90 | One-pot synthesis of unsymmetrical diaryl thioethers (analogous) | nih.gov |

| PdCl₂[(o-tolyl)₃P]₂ | (o-tolyl)₃P | NaOt-Bu | Toluene | 100 | Early systems for C-N coupling, adaptable for C-O | wikipedia.org |

The Buchwald-Hartwig C-O coupling reaction represents a state-of-the-art method for the synthesis of complex diaryl ethers, offering significant advantages in terms of mild conditions and broad substrate scope compared to classical methods.

Nickel and Ruthenium-Catalyzed Methodologies for Enhanced Efficiency

Traditional copper and palladium-catalyzed methods for diaryl ether synthesis, such as the Ullmann condensation and Buchwald-Hartwig amination, have been extensively developed. acs.orgresearchgate.netorganic-chemistry.org However, recent advancements have highlighted the potential of nickel and ruthenium-based catalysts to offer improved efficiency, lower costs, and unique reactivity profiles.

Nickel catalysis, in particular, has emerged as a powerful tool for C-O cross-coupling reactions. acs.org These reactions can proceed through various mechanisms, including those involving Ni(I)/Ni(III) catalytic cycles, which can engage organic radicals. nih.govprinceton.edu For the synthesis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, a nickel-catalyzed approach could involve the cross-coupling of a di-substituted benzene derivative (e.g., 1,3-dihalobenzene) with phenol and 3-methoxyphenol (B1666288). The choice of ligand is critical for achieving high selectivity and yield, with tridentate amine ligands like 2,6-bis(N-pyrazolyl)pyridine (bpp) showing promise in related etherification reactions. princeton.edunih.gov

Ruthenium-catalyzed reactions for C-O bond formation are less common than for C-C or C-N bond formation but offer unique advantages, such as mild reaction conditions and high functional group tolerance. rsc.orgbohrium.com Ruthenium(0) catalysts, for example, have been employed for the selective cleavage and functionalization of C(aryl)-O bonds in aryl methyl ethers. rsc.org A potential pathway for the target molecule could involve a Ru-catalyzed directed C-H activation and subsequent C-O coupling, or a cross-coupling involving organoborane reagents. rsc.org

Table 1: Comparison of Potential Nickel and Ruthenium Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Precursors | Ligand/Auxiliary | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Nickel(0)/Ligand | 1,3-Dihalobenzene + Phenols | Diphosphine ligands, bpp | Base, organic solvent (e.g., Toluene, Dioxane), 80-120°C | Lower cost than Palladium, high reactivity, tolerates various functional groups. acs.org | Ligand sensitivity, potential for side reactions (homo-coupling). |

| Ruthenium(0) | 1,3-Dimethoxybenzene + Organoboranes | Imine directing group | Toluene, 140°C | High functional group tolerance, mild conditions for C-O activation. rsc.org | Requires directing group strategy, limited examples for diaryl ether synthesis. |

| Ruthenium(II) | Diazoquinones + Arylamines (by analogy) | N/A | Mild, neutral conditions | High yields, modular synthesis potential. bohrium.com | Substrate scope for diaryl ethers is unexplored. |

Regioselectivity and Orthogonal Protecting Group Strategies in Multi-Phenoxylation

The synthesis of an asymmetrically substituted diaryl ether like 1-(3-methoxyphenoxy)-3-phenoxybenzene from a common precursor such as 1,3-dihydroxybenzene (resorcinol) is a significant synthetic hurdle. Achieving the desired regioselectivity requires precise control over the reactivity of the two hydroxyl groups.

Direct, one-pot phenoxylation of a di-substituted benzene ring with two different phenols would likely result in a statistical mixture of products, including the two symmetrical ethers and the desired asymmetrical product. Therefore, a stepwise approach is necessary. Chemoselective functionalization can be achieved by exploiting the subtle differences in reactivity of the positions on the benzene ring or, more reliably, by employing protecting groups. The inherent electronics of a substituted benzene ring guide the regioselectivity of further substitutions, though this is often insufficient for the precise control needed in multi-phenoxylation. rsc.org

A robust strategy for constructing asymmetrical ethers involves sequential coupling reactions facilitated by an orthogonal protecting group strategy. bham.ac.uk Orthogonal protecting groups are distinct functional groups that can be removed under specific conditions without affecting the others. uchicago.edulibretexts.org

A plausible synthetic route for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- starting from resorcinol would be:

Orthogonal Protection: Selectively protect the two hydroxyl groups of resorcinol with two different protecting groups (P¹ and P²). For instance, one hydroxyl could be protected as a silyl (B83357) ether (e.g., TBS), which is cleaved by fluoride (B91410) ions, while the other is protected as a benzyl (B1604629) ether (Bn), which is removed by hydrogenolysis. libretexts.org

First Coupling: Selectively deprotect one hydroxyl group (e.g., remove the TBS group with TBAF). The resulting mono-protected resorcinol is then subjected to a C-O cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig) with an aryl halide corresponding to the first desired substituent (e.g., iodobenzene).

Second Coupling: Remove the second protecting group (e.g., hydrogenolysis of the benzyl ether). This unmasks the second hydroxyl group, which can then be coupled with the second aryl halide (e.g., 1-iodo-3-methoxybenzene) to complete the synthesis of the target molecule.

This sequential approach ensures that each ether linkage is formed unambiguously, leading to the desired asymmetrical product. bham.ac.uk

Table 2: Example of an Orthogonal Protecting Group Strategy

| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂C(CH₃)₃ | TBSCl, Imidazole | TBAF, HF, Acetic Acid | Stable to hydrogenolysis and mild base; labile to acid and fluoride. |

| Benzyl (Bn) | -CH₂C₆H₅ | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and fluoride; labile to hydrogenolysis and strong oxidizing agents. libretexts.org |

| Methoxymethyl (MOM) | -CH₂OCH₃ | MOMCl, DIPEA | Strong Acid (e.g., HCl) | Stable to base, hydrogenolysis; labile to acid. libretexts.org |

| Acetyl (Ac) | -C(O)CH₃ | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH) | Stable to hydrogenolysis, mild acid; labile to base. libretexts.org |

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into the synthesis of fine chemicals is crucial for minimizing environmental impact and improving industrial feasibility. researchgate.netmdpi.com This involves the use of sustainable solvents, efficient catalysis, and processes that reduce waste.

The synthesis of diaryl ethers often relies on high-boiling, polar aprotic solvents like DMF, NMP, or DMSO, which pose environmental and health risks. Green alternatives are actively being explored.

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. encyclopedia.pub They are often biodegradable, non-toxic, and inexpensive. iyte.edu.tr DESs, such as those based on choline (B1196258) chloride and glycerol, can act as both the solvent and catalyst in certain reactions, including esterifications and potentially etherifications, simplifying processes and reducing waste. iyte.edu.trchemistryforsustainability.org

Supercritical Fluids (SCFs) , most notably supercritical carbon dioxide (scCO₂), are substances above their critical temperature and pressure. wikipedia.org An SCF has properties intermediate between a gas and a liquid, such as high diffusivity and low viscosity, which can enhance reaction rates. jeires.com scCO₂ is a particularly attractive green solvent as it is non-toxic, non-flammable, and abundant. acs.org After the reaction, the CO₂ can be removed simply by depressurization, facilitating product separation and eliminating the need for solvent distillation. wikipedia.org

Table 3: Comparison of Conventional and Green Solvents for Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Organic | Toluene, DMF, DMSO | Well-established solubility profiles, wide range of applications. | Often toxic, volatile, difficult to recycle, environmentally persistent. |

| Deep Eutectic Solvents (DES) | Choline Chloride:Urea, Choline Chloride:Glycerol | Low toxicity, biodegradable, low volatility, potential dual role as catalyst. encyclopedia.pubiyte.edu.tr | Higher viscosity, product separation can be challenging, substrate solubility can be limited. |

| Supercritical Fluids (SCF) | Supercritical CO₂, Supercritical H₂O | Non-toxic (CO₂, H₂O), tunable properties, easy product separation, enhanced mass transfer. wikipedia.orgjeires.com | Requires high-pressure equipment, poor solubility for polar/ionic compounds without co-solvents. acs.org |

For industrial applications, the ability to separate and reuse the catalyst is economically and environmentally critical. hilarispublisher.com While many C-O coupling reactions use homogeneous catalysts, which are difficult to remove from the reaction mixture, significant research is focused on developing heterogeneous alternatives.

Heterogeneous catalysts , where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer straightforward separation by filtration or centrifugation. mdpi.comthe-innovation.org This simplifies product purification and allows for the catalyst to be recycled for multiple reaction runs, reducing waste and cost. mdpi.com Examples include metal nanoparticles immobilized on solid supports like zeolites, polymers, or silica. hilarispublisher.commdpi.com For the synthesis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, a copper or palladium catalyst supported on a solid matrix could be employed for the Ullmann or Buchwald-Hartwig coupling steps. The primary challenges in heterogeneous catalysis are to maintain high catalytic activity and prevent the active metal species from leaching into the solution over repeated cycles. hilarispublisher.com

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

The application of flow chemistry offers a promising alternative to traditional batch processing for the synthesis of diaryl ethers, including Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. This methodology facilitates continuous manufacturing, leading to enhanced control over reaction parameters, improved safety, and greater scalability.

One notable approach involves the SNAr (nucleophilic aromatic substitution) reaction mediated by fluoride in supercritical carbon dioxide (scCO₂). rsc.orgrsc.orgnih.gov This environmentally benign solvent system, when coupled with a polymer-supported imidazolium (B1220033) fluoride reagent, enables the development of a fixed-bed continuous flow process. rsc.orgrsc.org While not yet specifically reported for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, this technique has shown high conversions for the synthesis of various other diaryl ethers. The process typically involves passing a solution of an appropriate aryl halide and a phenol over a heated catalyst bed under pressure.

The potential advantages of employing a flow chemistry approach for the synthesis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are significant. Key process parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purity while minimizing byproduct formation. The continuous nature of the process also allows for in-line purification and analysis, streamlining the entire manufacturing workflow.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of Diaryl Ethers

| Parameter | Batch Synthesis | Potential Flow Synthesis |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Packed-bed reactor, microreactor |

| Solvent | Conventional organic solvents | Supercritical CO₂, organic solvents |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating |

| Pressure Control | Typically atmospheric | Controlled high pressure |

| Safety | Handling of bulk reagents, potential for runaway reactions | Smaller reaction volumes, enhanced containment |

| Scalability | Difficult, requires larger vessels | "Scaling-out" by parallelization |

| Productivity | Limited by batch size | Continuous production, higher throughput |

Synthesis of Stereoisomers, Analogues, and Isotopically Labeled Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- Derivatives

The synthesis of specific stereoisomers, functionalized analogues, and isotopically labeled versions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is crucial for detailed structure-activity relationship (SAR) studies and various analytical applications.

Stereoisomers:

Due to the flexible nature of the ether linkages, Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- does not possess traditional chiral centers. However, the concept of atropisomerism can arise in highly substituted diaryl ethers where rotation around the aryl-oxygen bond is restricted. While there are no reports of atropisomerism in the parent compound, the synthesis of sterically hindered analogues could lead to stable, separable stereoisomers. Catalytic asymmetric methods, such as N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification, have been developed for the synthesis of axially chiral diaryl ethers and could be adapted for such analogues. nih.govrsc.orgrsc.org

Analogues:

The synthesis of analogues of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with varied functional groups is achievable through established cross-coupling methodologies. Reactions such as the Buchwald-Hartwig, Ullmann, and Chan-Lam couplings are powerful tools for the formation of diaryl ether bonds. organic-chemistry.org These reactions tolerate a wide range of functional groups, allowing for the introduction of substituents on any of the aromatic rings. For instance, phenols and aryl halides with different electronic and steric properties can be coupled to generate a library of analogues. Microwave-assisted, metal-free conditions have also been reported for the rapid and high-yielding synthesis of diaryl ethers. organic-chemistry.org

Table 2: Selected Methodologies for the Synthesis of Diaryl Ether Analogues

| Reaction Name | Catalyst/Reagent | Key Features |

|---|---|---|

| Buchwald-Hartwig Coupling | Palladium catalyst with specialized ligands | Broad substrate scope, good functional group tolerance. organic-chemistry.org |

| Ullmann Reaction | Copper catalyst | Classic method, often requires high temperatures but has seen modern improvements. organic-chemistry.org |

| Chan-Lam Coupling | Copper catalyst, boronic acids | Mild reaction conditions, tolerant of air and moisture. organic-chemistry.org |

| SNAr Reaction | Base, electron-deficient aryl halide | Does not require a metal catalyst, suitable for specific substrates. epfl.chdatapdf.com |

Isotopically Labeled Derivatives:

Isotopically labeled versions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, for example with Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), are invaluable tools for mechanistic studies, metabolic fate investigations, and as internal standards in quantitative analysis.

The synthesis of these labeled compounds would involve the use of appropriately labeled starting materials. For instance, a ¹³C-labeled derivative could be synthesized starting from a ¹³C-labeled phenol or benzene ring. Deuterium labels can often be introduced by H-D exchange on the aromatic rings under acidic or basic conditions, or by using deuterated precursors in the synthesis. The synthesis of an ¹⁸O-labeled ether would necessitate the use of an ¹⁸O-labeled phenol in the final ether bond-forming step.

While specific synthetic procedures for isotopically labeled Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are not documented, the general strategies for isotopic labeling of aromatic compounds are well-established and could be readily applied.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific published computational and theoretical investigations for the compound Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. The level of detail required to populate the requested sections on quantum chemical calculations, conformational analysis, and molecular dynamics simulations is not available in the public scientific literature for this specific molecule.

Computational chemistry studies involving Density Functional Theory (DFT), Ab Initio calculations, and molecular dynamics are highly specific and are typically conducted as part of targeted research projects. The absence of such data indicates that Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- has likely not been a subject of detailed theoretical investigation to date.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable research findings and data tables as per the specified outline.

Iii. Computational Chemistry and Theoretical Investigations of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Conformational Transitions and Vibrational Dynamics in Different Environments

The flexibility of Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- is primarily defined by the torsional or dihedral angles around its two ether linkages (C-O-C). The rotation around these bonds gives rise to various conformers, each with a distinct three-dimensional shape and associated potential energy. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy, stable conformers and the energy barriers that separate them. researchgate.netresearchgate.netnih.gov

τ1: C(phenoxy)-O-C(central ring)-C(central ring)

τ2: C(central ring)-C(central ring)-O-C(methoxyphenoxy)

The torsional barriers are influenced by steric hindrance between the aromatic rings and electronic effects from the methoxy (B1213986) group. uva.esrsc.org In the gas phase, the molecule is expected to adopt a twisted, non-planar conformation to minimize steric repulsion between the phenyl rings. In condensed phases or crystalline structures, intermolecular forces can influence the preferred conformation.

Vibrational dynamics, which are related to the stretching and bending of bonds, can also be modeled. These dynamics are sensitive to the molecular conformation and its environment. Changes in the environment, such as the presence of a solvent or inclusion in a solid matrix, can alter the vibrational frequencies by affecting the molecule's geometry and electronic distribution. nih.gov

Table 1: Illustrative Calculated Torsional Barriers for Key Dihedral Angles This table presents hypothetical data representative of what a DFT calculation might yield for the primary rotational modes in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

| Rotation Axis | Dihedral Angle | Ground State Angle (°) | Transition State Angle (°) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Phenoxy-Central Ring | τ1 | ~45 | 0 / 90 | 2.0 - 4.0 |

| Central Ring-Methoxyphenoxy | τ2 | ~50 | 0 / 90 | 2.5 - 4.5 |

Investigation of Solvent Effects on Molecular Conformation and Intermolecular Packing

The surrounding environment, especially a solvent, can significantly influence the conformational preferences of a molecule. Computational models like the Polarizable Continuum Model (PCM) are widely used to simulate these effects. researchgate.netrsc.orgohio-state.edu In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. nih.govacs.org

The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum of the solvent. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, polar solvents are expected to stabilize conformers with a larger dipole moment. This could potentially lower the rotational energy barriers and alter the equilibrium populations of different conformers compared to the gas phase or a non-polar solvent. rsc.org

Furthermore, solvent interactions affect how molecules pack together. By influencing the effective shape and electrostatic surface of the molecule, the solvent can mediate intermolecular interactions, guiding the formation of specific packing motifs in the solid state or aggregates in solution.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netmdpi.com It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded to indicate regions of negative, positive, and neutral potential. walisongo.ac.idchemrxiv.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, these regions are expected to be concentrated around the oxygen atoms of the ether linkages and the methoxy group due to their lone pairs of electrons. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atoms on the aromatic rings typically exhibit a positive potential.

Green Regions: Represent areas of neutral potential.

The MEP map for this molecule would highlight the ether oxygens as primary sites for interaction with Lewis acids or hydrogen bond donors, while the aromatic rings would present complex regions of negative (π-electron clouds) and positive (hydrogens) potential.

Computational Prediction of Spectroscopic Signatures (Theoretical Basis Only)

Theoretical calculations can predict NMR chemical shifts, providing a powerful tool for structure verification. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. acs.orgbenthamopen.com

The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the formula: δ_sample = σ_ref - σ_sample

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, GIAO calculations would predict distinct ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. conicet.gov.ar The accuracy of these predictions depends on the level of theory and basis set used but is often sufficient to distinguish between different isomers or conformers.

Computational chemistry can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes and their corresponding frequencies can be determined. kbhgroup.intandfonline.comresearchgate.net These calculations, typically performed at the DFT level of theory, help in the assignment of experimental spectral bands to specific molecular motions. mdpi.com

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, the theoretical spectrum would show characteristic frequencies for:

Aromatic C-H stretches: Typically above 3000 cm⁻¹.

Aromatic C=C stretches: In the 1400-1600 cm⁻¹ region.

Asymmetric C-O-C (ether) stretches: A strong band usually found in the 1200-1280 cm⁻¹ range. kbhgroup.in

Symmetric C-O-C stretches: A weaker band in the 1000-1100 cm⁻¹ range.

Out-of-plane C-H bends: Characteristic bands below 900 cm⁻¹ that depend on the substitution pattern of the aromatic rings.

Reactivity Prediction and Mechanistic Elucidation of Potential Transformations

Computational methods are invaluable for predicting a molecule's reactivity and exploring the mechanisms of potential chemical reactions. unesp.br

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites for electrophilic attack. ucsb.edu For an ether-containing compound, the HOMO is likely to have significant contributions from the oxygen lone pair orbitals.

The LUMO represents the region most likely to accept electrons, indicating sites for nucleophilic attack. nih.gov For aromatic systems, the LUMO is often a π* anti-bonding orbital distributed over the rings. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests higher reactivity.

Mechanistic Elucidation: DFT calculations can be used to model the entire pathway of a chemical reaction, such as ether cleavage. nih.govacs.org This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. researchgate.netacs.org By calculating the energies of these stationary points, an energy profile for the reaction can be constructed, allowing for the determination of activation barriers and reaction thermodynamics. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, potential transformations like electrophilic aromatic substitution or cleavage of the ether bonds by strong acids could be modeled to predict regioselectivity and reaction feasibility. nih.govrsc.org

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table presents hypothetical data representative of what a DFT calculation would provide for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in the gas phase.

| Orbital | Calculated Energy (eV) | Primary Localization | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -6.5 | Oxygen lone pairs, π-system of methoxyphenoxy ring | Site of electrophilic attack, electron donation |

| LUMO | -0.8 | π* orbitals of the central and phenoxy rings | Site of nucleophilic attack, electron acceptance |

| HOMO-LUMO Gap | 5.7 | Entire Molecule | Indicator of high kinetic stability |

Transition State Modeling for Proposed Reaction Pathways

Transition state theory (TST) is a fundamental model used to describe the rates of chemical reactions. wikipedia.orgpressbooks.pub It posits that reactants are in a quasi-equilibrium with an unstable, high-energy species known as the activated complex or transition state, which is the configuration of atoms at the highest point on the reaction energy pathway. fiveable.memasterorganicchemistry.com The rate of the reaction is determined by the energy barrier (activation energy) required to reach this state. ox.ac.uk Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize the geometry and energy of these fleeting structures. libretexts.org A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. libretexts.org

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, several reaction pathways can be proposed and modeled. Two hypothetical but chemically plausible pathways are:

Ether Bond Cleavage: The thermal or catalytic cleavage of one of the diaryl ether C-O bonds. This is a common degradation pathway for polyphenyl ethers. The transition state would involve the elongation of the C-O bond and the formation of radical or ionic intermediates.

Electrophilic Aromatic Substitution: The reaction with an electrophile (e.g., NO₂⁺) at one of the electron-rich positions on the benzene rings. The methoxy group is an activating ortho-, para-director, making the rings it is attached to more susceptible to substitution. The transition state for this type of reaction is often a high-energy intermediate known as a sigma complex or arenium ion.

The table below presents hypothetical data from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for the transition states of these proposed reactions.

Table 1: Hypothetical Transition State Modeling Data for Reactions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

This table illustrates the kind of data generated from transition state modeling. The values are representative and not from actual experimental or published computational studies on this specific molecule.

| Proposed Reaction Pathway | Key Forming/Breaking Bonds | Activation Free Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm-1) | Key Bond Distance in TS (Å) |

|---|---|---|---|---|

| Ether Cleavage (Homolytic) | C-O bond breaking | +85.5 | -450i | 2.15 (C-O) |

| Electrophilic Substitution (Nitration at C4) | C-N bond forming | +22.0 | -210i | 2.05 (C-N) |

| Electrophilic Substitution (Nitration at C6) | C-N bond forming | +25.8 | -195i | 2.08 (C-N) |

Reaction Coordinate Analysis for Unimolecular and Bimolecular Processes

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. youtube.com Reaction coordinate analysis involves mapping the potential energy of the system as this parameter is varied, creating a profile of the minimum energy path. sparkle.pro.bracs.org This analysis is crucial for verifying that a calculated transition state correctly connects the desired reactants and products and for understanding the intricate details of the reaction mechanism. fiveable.mesparkle.pro.br

Unimolecular Process: An example of a unimolecular process for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is the conformational change due to rotation around one of the C-O-C ether linkages. By defining the dihedral angle as the reaction coordinate and performing a series of constrained geometry optimizations, a potential energy curve can be generated, revealing the energy barriers between different conformers.

Bimolecular Process: A bimolecular process could involve the reaction of the molecule with an atmospheric radical, such as a hydroxyl radical (•OH), which is a key step in oxidative degradation. The reaction coordinate could be defined as the distance between the oxygen of the •OH radical and a target hydrogen atom on one of the benzene rings. The analysis would model the abstraction of the hydrogen atom, leading to the formation of a water molecule and a large organic radical.

The following table provides hypothetical data for a reaction coordinate analysis of the hydrogen abstraction from the carbon para to the methoxy group by a hydroxyl radical. The reaction coordinate is defined as the distance between the carbon atom (C4) and the abstracting hydrogen atom (H4).

Table 2: Hypothetical Reaction Coordinate Analysis for Hydrogen Abstraction

This table shows illustrative data points along a potential energy surface scan for the reaction of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with a hydroxyl radical. The reaction coordinate is the C4-H4 bond distance.

| Point on Coordinate | C4-H4 Distance (Å) | H4-O(H) Distance (Å) | Relative Energy (kcal/mol) | State |

|---|---|---|---|---|

| 1 | 1.09 | 3.50 | 0.0 | Reactants |

| 2 | 1.20 | 1.45 | +5.2 | Approaching TS |

| 3 | 1.35 | 1.21 | +9.8 | Transition State (TS) |

| 4 | 1.50 | 1.08 | +4.1 | Approaching Products |

| 5 | 2.50 | 0.98 | -15.3 | Products |

In Silico Design and Virtual Screening of Novel Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- Analogues for Targeted Properties

In silico design and virtual screening are computational techniques used to identify promising new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. ncsu.edunih.gov Virtual screening involves computationally evaluating large libraries of compounds to select a smaller subset of likely candidates for further investigation. nih.govnih.govspringernature.com

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, which belongs to the family of polyphenyl ethers often used as high-temperature lubricants and heat transfer fluids, a relevant targeted property could be enhanced thermo-oxidative stability. wikipedia.org An in silico design process would involve creating a virtual library of analogues by systematically adding various substituents to the aromatic rings. These substituents could include electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -CF₃, -CN), which can influence bond dissociation energies and reactivity towards oxidation.

Once the virtual library is constructed, it can be screened using methods like Quantitative Structure-Property Relationship (QSPR) modeling. mdpi.comwikipedia.org A QSPR model is a mathematical equation that relates the chemical structure (represented by numerical descriptors) to a specific property. nih.govsemanticscholar.org By training a QSPR model on a set of known polyphenyl ethers with experimentally determined decomposition temperatures, it becomes possible to predict the stability of the newly designed, hypothetical analogues.

The table below presents a hypothetical virtual library of analogues and their predicted thermal stability based on a fictional QSPR model.

Table 3: Hypothetical Virtual Screening of Analogues for Enhanced Thermal Stability

This interactive table showcases a small, hypothetical library of analogues of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with predicted properties from a virtual screening workflow aimed at improving thermal stability.

| Analogue ID | Structural Modification | Predicted Decomposition Temperature (°C) | Comment |

|---|---|---|---|

| Parent | None | 450 | Baseline compound |

| ANA-01 | Add -CF3 at C4' | 465 | Electron-withdrawing group may stabilize C-O bonds. |

| ANA-02 | Add -CH3 at C4' | 442 | Electron-donating group may slightly destabilize. |

| ANA-03 | Replace 3-methoxy with 3-fluoro | 458 | Inductive withdrawal effect of fluorine. |

| ANA-04 | Add -CF3 at C4' and C4'' | 478 | Synergistic effect of multiple electron-withdrawing groups. |

Iv. Advanced Mechanistic Studies and Reactivity Profiles of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Mechanistic Investigations of Aromatic Substitution Reactions

The presence of oxygen-containing substituents, namely a phenoxy group and a 3-methoxyphenoxy group, on the central benzene (B151609) ring dictates the regioselectivity and rate of aromatic substitution reactions. These substituents are generally activating and ortho-, para-directing for electrophilic aromatic substitution, while the potential for nucleophilic aromatic substitution is also a key area of mechanistic interest.

The phenoxy and methoxy (B1213986) groups are electron-donating through resonance, thereby activating the aromatic rings to which they are attached towards electrophilic attack. lkouniv.ac.inwikipedia.org This activation is a consequence of the stabilization of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgminia.edu.eg The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system, which enhances the electron density of the rings and makes them more susceptible to reaction with electrophiles. lkouniv.ac.in

The directing effects of these substituents can be predicted by examining the resonance structures of the intermediates formed upon electrophilic attack at the ortho, meta, and para positions. For both the phenoxy and methoxyphenoxy groups, attack at the ortho and para positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. lkouniv.ac.in

In the case of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, the central benzene ring is substituted with two ether linkages. The positions ortho and para to these ether linkages (positions 2, 4, and 6) will be activated towards EAS. The 3-methoxyphenoxy substituent contains a methoxy group on its own terminal ring. This methoxy group will direct electrophilic attack to the positions ortho and para to it on that terminal ring. Similarly, the terminal phenoxy group will activate the ortho and para positions of its ring.

A summary of the directing effects is presented in the table below:

| Ring System | Activating/Deactivating Group(s) | Predicted Position(s) of Electrophilic Attack |

| Central Benzene Ring | 1-phenoxy, 3-(3-methoxyphenoxy) | 2, 4, 6 |

| Terminal Phenoxy Ring | -OAr | ortho, para |

| Terminal Methoxyphenoxy Ring | -OAr, -OCH3 | ortho, para to both groups, with combined directing effects |

It is important to note that steric hindrance can also play a role in determining the final product distribution, potentially favoring substitution at the less hindered para position over the ortho positions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction. youtube.comdalalinstitute.com

The structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- lacks strong electron-withdrawing groups. The phenoxy and methoxy substituents are electron-donating, which deactivates the aromatic rings towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is expected to be largely unreactive. For SNAr to occur, the aromatic rings would need to be modified with suitable activating groups. For instance, nitration of the aromatic rings could introduce the necessary electron-withdrawing nitro groups, thereby enabling subsequent nucleophilic displacement of a leaving group, should one be present.

Ether Cleavage Mechanisms and Directed Functionalization

The ether linkages are among the most reactive sites in the molecule under specific conditions. Cleavage of these C-O bonds can proceed through various mechanisms, offering pathways for the selective functionalization of the core structure.

Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent cleavage of the C-O bond can then proceed via either an SN1 or SN2 mechanism, depending on the nature of the groups attached to the oxygen. wikipedia.orglibretexts.org

In Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, all the carbons attached to the ether oxygens are sp2 hybridized aromatic carbons, with the exception of the methyl carbon of the methoxy group. Aryl C-O bonds are generally difficult to cleave due to the increased bond strength and the instability of the resulting aryl cation. However, the alkyl C-O bond of the methoxy group is susceptible to cleavage.

Under acidic conditions, the reaction would likely proceed via an SN2 pathway, where a nucleophile (e.g., I- or Br-) attacks the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. masterorganicchemistry.com Lewis acids, such as boron tribromide (BBr3), are also highly effective reagents for the cleavage of aryl methyl ethers. organic-chemistry.org

Reductive cleavage of ethers offers an alternative to acid-catalyzed methods. While the direct reductive cleavage of the aryl ether bonds in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would be challenging, specific methodologies have been developed for related systems. For example, ruthenium-catalyzed redox-neutral C-O bond cleavage has been demonstrated for 2-aryloxy-1-arylethanols, which are model compounds for lignin. escholarship.org This process involves a tandem dehydrogenation/reductive ether cleavage. Other methods may involve the use of strong reducing agents in the presence of a catalyst. researchgate.net The applicability of these methods to Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would depend on the specific reaction conditions and the potential for competing reactions on the aromatic rings.

Oxidation and Reduction Chemistry of the Aromatic Rings and Methoxy Groups

The aromatic rings and the methoxy group can undergo both oxidation and reduction, leading to a variety of functionalized products.

The aromatic rings in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring opening and degradation. More controlled oxidation can be achieved if the rings are sufficiently activated. For instance, methoxy-substituted aromatic rings can be hydroxylated using peracids. nih.gov The electrochemical oxidation of polycyclic aromatic phenols to quinones is another relevant transformation. beilstein-journals.org

The methoxy group can be susceptible to oxidation. For example, O-demethylation can be a significant metabolic pathway for methoxylated flavonoids, often catalyzed by cytochrome P450 enzymes. nih.gov Anodic oxidation can also affect methoxy groups. elsevierpure.com

The aromatic rings can be reduced to cyclohexyl rings under forcing conditions, typically involving catalytic hydrogenation at high pressure and temperature using catalysts like platinum, palladium, or rhodium on carbon. libretexts.orglibretexts.orgmsu.edu It is possible to selectively reduce an alkene double bond in the presence of an aromatic ring under milder conditions. libretexts.orglibretexts.org The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, provides a method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. libretexts.orgmsu.edu

The following table provides a summary of the potential oxidation and reduction reactions:

| Functional Group | Reaction Type | Potential Products | Reagents/Conditions |

| Aromatic Rings | Oxidation | Hydroxylated derivatives, quinones, or degradation products | Peracids, strong oxidizing agents, electrochemical methods |

| Reduction | Cyclohexyl derivatives, 1,4-cyclohexadienes | Catalytic hydrogenation (high pressure/temp), Birch reduction | |

| Methoxy Group | Oxidation (O-demethylation) | Phenolic derivatives | Cytochrome P450 enzymes, other oxidizing agents |

Insufficient Scientific Data Available for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data for the chemical compound Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. Consequently, a detailed and scientifically accurate article focusing on its advanced mechanistic studies and reactivity profiles, as requested, cannot be generated at this time.

The specific areas of inquiry, including electrochemical oxidation and reduction, radical-mediated oxidative processes, photochemical reactions, and thermal degradation pathways, require dedicated experimental investigation that does not appear to have been published in accessible scientific literature. While research exists for structurally related compounds, such as methoxyphenols and other diaryl ethers, direct extrapolation of their reactivity to Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would be speculative and would not meet the standards of scientific accuracy.

Without experimental data on oxidation and reduction potentials, quantum yields for photolysis, or identified thermal degradation products for this specific molecule, the creation of the requested detailed article with data tables and mechanistic insights is not feasible. Further empirical research is necessary to elucidate the chemical behavior of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- across these advanced analytical areas.

Thermal Stability and High-Temperature Degradation Pathways

Stability under Controlled Thermal and Oxidative Conditions

Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, a polyaromatic ether, is characterized by a high degree of thermal and oxidative stability, attributed to the strength of the aryl-oxygen bonds in its diaryl ether framework. The degradation of such materials typically occurs at elevated temperatures and is influenced by the presence of oxygen.

Thermal Stability: In an inert atmosphere, the primary degradation pathway involves the homolytic cleavage of the C-O ether linkages. This process requires significant energy input, with decomposition temperatures for similar polyaromatic ethers often exceeding 400°C. The stability can be attributed to the resonance stabilization of the aromatic rings, which strengthens the adjacent ether bonds.

The following table summarizes typical stability data for polyaromatic ethers under different conditions, providing an expected performance profile for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

| Condition | Parameter | Typical Value Range | Primary Degradation Products |

|---|---|---|---|

| Thermal (Inert Atmosphere, e.g., N₂) | Onset of Decomposition (TGA) | 400 - 450 °C | Phenols, Diphenyl ether, Benzene |

| Oxidative (Air) | Oxidation Induction Temperature (DSC) | 200 - 250 °C | Hydroperoxides, Phenols, Benzaldehyde, Carbon Oxides |

| Long-Term Aging (Air, 150°C) | Viscosity Increase | Minimal change over >1000 hours | Polymeric materials, Carboxylic acids |

Catalytic Transformations Utilizing Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- as a Substrate or Ligand

The reactivity of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- can be harnessed through various catalytic processes. It can serve as a substrate for bond cleavage and functionalization or as a ligand in transition metal catalysis.

As a Substrate: The most common reaction involving ethers is cleavage of the C-O bond. britannica.com While highly resistant to hydrolysis, the ether linkages in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield corresponding phenols and aryl halides. britannica.com Furthermore, catalytic hydrogenolysis over transition metal catalysts (e.g., Pd/C, Ni) can be employed to cleave the ether bonds, yielding phenols and aromatic hydrocarbons. The aromatic rings of the molecule can also undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, with the substitution pattern being directed by the activating ether and methoxy groups.

As a Ligand: The oxygen atoms of the ether and methoxy groups possess lone pairs of electrons that can coordinate with metal centers, allowing the molecule to function as a multidentate ligand. This coordination can influence the electronic properties and steric environment of a catalyst, potentially modifying its activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. While specific applications of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- as a ligand are not extensively documented, its structural motifs are found in more complex ligands designed for specific catalytic outcomes.

The table below outlines potential catalytic transformations involving this compound as a substrate.

| Reaction Type | Catalyst/Reagent | Typical Conditions | Major Products |

|---|---|---|---|

| Ether Cleavage | Excess HBr or HI | 100 - 150 °C | Phenols, Aryl Halides (e.g., 3-Methoxyphenol (B1666288), Phenol, 1,3-Dibromobenzene) |

| Hydrogenolysis | Pd/C or Raney Ni, H₂ | 150 - 250 °C, High Pressure | Phenol, Anisole, Benzene, Cyclohexane |

| Nitration | HNO₃/H₂SO₄ | 0 - 25 °C | Nitro-substituted aromatic derivatives |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | 25 - 80 °C | Acyl-substituted aromatic derivatives |

Investigation of Reactivity in Supercritical Fluids and Ionic Liquids

The unique properties of non-conventional media like supercritical fluids and ionic liquids can significantly alter the reactivity of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

Reactivity in Supercritical Fluids: Supercritical fluids, such as supercritical water (scH₂O) and carbon dioxide (scCO₂), offer tunable properties that can be exploited for chemical transformations. In scH₂O (T > 374 °C, P > 22.1 MPa), the fluid behaves as a non-polar solvent with high ionic product, facilitating reactions that are difficult in conventional media. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, scH₂O can promote the hydrolysis of the ether linkages without the need for corrosive acid or base catalysts, leading to the formation of phenols and other hydroxylated aromatics.

Reactivity in Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100°C that can act as both solvents and catalysts. researchgate.net Their high polarity, negligible vapor pressure, and tunable nature make them attractive media for various reactions. rsc.org For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, using an IL as a solvent can enhance the rates of nucleophilic or electrophilic substitution reactions. organic-chemistry.org For instance, certain acidic ILs (e.g., those containing [HSO₄]⁻ anions) can catalyze the cleavage of the ether bond under milder conditions than traditional methods. mdpi.com The choice of cation and anion in the IL can be tailored to improve reactant solubility and influence reaction selectivity. mdpi.com

The following table compares the potential reactivity of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in different solvent systems.

| Solvent System | Potential Reaction | Anticipated Advantages | Potential Products |

|---|---|---|---|

| Conventional (e.g., Toluene) | Friedel-Crafts Acylation | Well-established procedures | Acylated diaryl ethers |

| Supercritical Water (scH₂O) | Catalyst-free Hydrolysis | "Green" process, reduced corrosion | Phenol, 3-Methoxyphenol, Resorcinol (B1680541) |

| Acidic Ionic Liquid (e.g., [bmim][HSO₄]) | Catalytic Ether Cleavage | Lower temperatures, catalyst recycling | Phenols, Aryl sulfates |

| Ionic Liquid (e.g., [bmim][BF₄]) | Nucleophilic Substitution | Enhanced reaction rates, product separation | Functionalized diaryl ethers |

V. Advanced Analytical Methodologies for Characterization and Quantification of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Development and Optimization of Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectroscopy, is the cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for High-Sensitivity Trace Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS/MS) for Complex Matrix Separations

For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. The development of an HPLC-MS/MS/MS (MS³) method for Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- would focus on selecting the appropriate column chemistry (e.g., C18) and mobile phase to achieve efficient separation from matrix components. sielc.com The mass spectrometer, often a triple quadrupole or ion trap, would be optimized for precursor and product ion transitions to ensure unambiguous identification and quantification. This technique is particularly valuable for analyzing samples where the compound of interest is present at low concentrations within a complex biological or environmental matrix. mdpi.comuu.nl

Supercritical Fluid Chromatography (SFC) for Rapid and Green Separations

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical CO₂ as the primary mobile phase. shimadzu.com This technique offers rapid separations and reduced organic solvent consumption. For a moderately polar compound like Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, SFC could provide efficient analysis, potentially for chiral separations if applicable. fagg.beresearchgate.net The advantages of SFC include high throughput and compatibility with both mass spectrometry and flame ionization detectors.

Two-Dimensional Gas Chromatography (GCxGC) for Comprehensive Profiling

When analyzing highly complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power compared to conventional GC. chemistry-matters.comchromatographyonline.com This technique employs two columns with different separation mechanisms, providing a highly detailed "fingerprint" of the sample. mosh-moah.deepa.gov For the analysis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in a complex mixture, GCxGC could resolve it from isomers and other related compounds that might co-elute in a one-dimensional separation, enabling more accurate identification and quantification. nih.gov

High-Resolution Spectroscopic Characterization (Beyond Basic Data)

Beyond chromatographic techniques, high-resolution spectroscopy is indispensable for the unambiguous structural confirmation of complex molecules.

Advanced Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Elucidation

Advanced 2D NMR techniques are critical for elucidating the complex structure of molecules like Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon connectivities within the molecule. This data allows for the unambiguous assignment of all proton and carbon signals, confirming the isomeric structure and connectivity of the phenoxy and methoxyphenoxy groups on the central benzene ring. While NMR is a standard tool for structure confirmation, specific advanced 2D NMR studies dedicated to this compound are not documented in widely accessible scientific journals. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. By providing the exact mass of the molecular ion with high accuracy, HRMS allows for the determination of its elemental composition. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, with the chemical formula C₁₉H₁₆O₃, the theoretical exact mass can be calculated.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in mapping the fragmentation pathways of the molecule. This provides valuable structural information by identifying the characteristic fragment ions. The fragmentation of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would likely proceed through the cleavage of the ether linkages, leading to the formation of phenoxy and methoxyphenoxy radicals and cations. A plausible fragmentation pattern would involve the initial loss of a phenoxy group, followed by further fragmentation of the remaining structure.

Table 1: Theoretical Exact Mass and Plausible HRMS Fragments of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

| Ion/Fragment | Formula | Theoretical Exact Mass (Da) |

| Molecular Ion [M]⁺ | C₁₉H₁₆O₃⁺ | 292.1099 |

| [M - OCH₃]⁺ | C₁₈H₁₃O₂⁺ | 261.0916 |

| [M - OC₆H₅]⁺ | C₁₃H₁₁O₂⁺ | 200.0837 |

| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.0340 |

| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0497 |

This data is illustrative and based on theoretical calculations and expected fragmentation patterns for similar chemical structures.

X-ray Crystallography for Precise Solid-State Structure Determination and Crystal Packing

For a definitive determination of the three-dimensional structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in the solid state, X-ray crystallography is the gold standard. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. The crystal structure would elucidate the spatial arrangement of the three phenyl rings and the connecting ether oxygen atoms.

The analysis would likely show that the phenyl rings are not coplanar due to steric hindrance, adopting a twisted conformation. Insights into the intermolecular interactions within the crystal lattice, such as van der Waals forces and potential weak C-H···π interactions, would also be obtained. This information is crucial for understanding the material's physical properties.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques used to study chiral molecules. researchgate.netuj.edu.plnii.ac.jpnih.govcuni.cz These methods measure the differential absorption or scattering of left and right circularly polarized light by a chiral sample.

Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a VCD or ROA signal. These techniques would not be applicable for the direct analysis of this compound. However, if a chiral derivative of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- were to be synthesized, VCD and ROA would be invaluable for determining its absolute configuration and studying its conformational preferences in solution.

Capillary Electrophoresis (CE) and Electrochromatography for High-Efficiency Separations

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency separation techniques that can be employed for the analysis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. Given the neutral and hydrophobic nature of the molecule, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be a suitable approach. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase to facilitate the separation of neutral analytes.

CEC combines the high efficiency of CE with the selectivity of high-performance liquid chromatography (HPLC) by using a packed capillary. A reversed-phase stationary phase could be used to separate Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- from its impurities based on their hydrophobicity. Both CE and CEC offer advantages such as high resolution, short analysis times, and minimal sample and solvent consumption.

Electrochemical Methods for Sensitive Detection and Redox Characterization

Electrochemical methods can be utilized for the sensitive detection and to investigate the redox properties of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. While the ether linkages are typically electrochemically inert, the aromatic rings can undergo oxidation at sufficiently high positive potentials. Techniques such as cyclic voltammetry could be used to study the oxidation potential of the compound, providing insights into its electronic properties.

For quantitative analysis, techniques like differential pulse voltammetry or square-wave voltammetry could be developed. These methods offer high sensitivity and can be used for the determination of the compound in various matrices. The development of a sensor based on a modified electrode could further enhance the selectivity and sensitivity of the electrochemical detection. nih.govrsc.org

Development of Certified Reference Materials and Robust Quality Control Protocols for Analytical Purity

The development of a Certified Reference Material (CRM) for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is essential for ensuring the accuracy and traceability of analytical measurements. A CRM is a highly characterized and homogeneous material with a certified property value, used for calibration, method validation, and quality control. sigmaaldrich.comlgcstandards.comaroscientific.com

The production of a CRM for this compound would involve:

Synthesis and Purification: High-purity synthesis followed by rigorous purification to remove any impurities.

Comprehensive Characterization: Thorough characterization using a combination of analytical techniques (e.g., NMR, HRMS, HPLC) to confirm the identity and purity.

Value Assignment: Accurate determination of the purity value with a stated uncertainty, traceable to the International System of Units (SI).

Robust quality control protocols are also crucial for routine analysis. These protocols would include system suitability tests, the use of control samples, and regular calibration with the CRM to ensure the reliability and consistency of the analytical results.

Vi. Structure Activity Relationship Sar Investigations for Intrinsic Molecular Properties and Non Biological Interactions Strictly Non Clinical/non Toxicity

Rational Design and Synthesis of Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- Analogues

The rational design and synthesis of analogues of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are pivotal for probing its chemical space. Synthetic strategies are often centered around established methodologies that allow for precise control over the final molecular architecture. A common and effective method for the synthesis of diaryl ethers, including the parent compound and its derivatives, is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. For instance, the synthesis of the core structure can be achieved by reacting 3-methoxyphenol (B1666288) with 1-bromo-3-phenoxybenzene. This versatile reaction allows for the introduction of a wide array of substituents on the aromatic rings, enabling a systematic study of their effects.

The systematic substitution on the aromatic rings of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is a key strategy to modulate its electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution across the molecule, which in turn influences its intermolecular interactions. For example, the placement of nitro groups (electron-withdrawing) or amino groups (electron-donating) can impact the molecule's ability to participate in π-π stacking and hydrogen bonding.

| Substituent | Position | Electronic Effect | Potential Impact on Intermolecular Interactions |

| Nitro (-NO2) | para | Electron-withdrawing | Enhances π-π stacking with electron-rich aromatic systems |

| Amino (-NH2) | para | Electron-donating | Can act as a hydrogen bond donor |

| Cyano (-CN) | meta | Electron-withdrawing | Influences molecular dipole moment |

| Hydroxyl (-OH) | ortho | Electron-donating | Potential for intramolecular hydrogen bonding, affecting conformation |

| Modification | Description | Expected Influence on Molecular Properties |

| Alkoxy Chain Elongation | Replacing -OCH3 with -OCH2CH3, -O(CH2)2CH3, etc. | Increased steric hindrance, potential for altered crystal packing and solubility. |

| Positional Isomerism | Moving the methoxy (B1213986) group to the ortho or para position. | Changes in molecular dipole moment and conformational preferences. |

| Demethylation | Conversion of the methoxy group to a hydroxyl group. | Introduction of a hydrogen bond donor, significantly altering intermolecular interactions. |